3,5,7-trimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5,7-trimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium, also known as MRS2179, is a purinergic receptor antagonist that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the triazolopyrimidine family and is widely used in pharmacological studies to investigate the role of purinergic receptors in various biological processes.
Wirkmechanismus
3,5,7-trimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium exerts its pharmacological effects by selectively blocking the P2Y1 and P2Y12 purinergic receptors. By doing so, it prevents the activation of these receptors by endogenous purines such as ATP and ADP, which are involved in various biological processes. This blockade of purinergic receptors leads to a reduction in platelet aggregation, inflammation, and pain perception.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on various biological processes. It has been demonstrated to reduce platelet aggregation, which makes it a potential therapeutic agent for the treatment of thrombosis and other cardiovascular diseases. Additionally, this compound has been shown to reduce inflammation and pain perception, which makes it a potential therapeutic agent for the treatment of inflammatory and neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3,5,7-trimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium in scientific research is its selectivity for P2Y1 and P2Y12 purinergic receptors. This selectivity allows researchers to investigate the specific role of these receptors in various biological processes without affecting other purinergic receptors. However, one limitation of using this compound is its potential off-target effects, which may lead to unexpected results in experiments.
Zukünftige Richtungen
There are several future directions for the use of 3,5,7-trimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium in scientific research. One potential application is the development of this compound-based therapeutics for the treatment of thrombosis and other cardiovascular diseases. Additionally, this compound may be used to investigate the role of purinergic receptors in other biological processes such as wound healing and cancer progression. Further research is needed to fully understand the potential applications of this compound in scientific research and clinical practice.
Conclusion:
In conclusion, this compound is a potent purinergic receptor antagonist that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been extensively studied for its effects on platelet aggregation, inflammation, and pain perception, and has shown promising results in preclinical studies. While there are limitations to its use in experiments, this compound remains a valuable tool for investigating the role of purinergic receptors in various biological processes.
Synthesemethoden
The synthesis of 3,5,7-trimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium involves the reaction of 3,5,7-trimethyl-1H-[1,2,4]triazolo[4,3-a]pyrimidine with methyl iodide in the presence of a base. The resulting product is then purified using chromatography techniques to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
3,5,7-trimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium has been extensively studied in scientific research due to its potential therapeutic applications. This compound is a potent antagonist of P2Y1 and P2Y12 purinergic receptors, which are involved in various biological processes such as platelet aggregation, inflammation, and pain perception.
Eigenschaften
IUPAC Name |
3,5,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N4.HI/c1-6-4-7(2)12-8(10-6)11(3)5-9-12;/h4-5H,1-3H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUZQMCVQKSPJZ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=[N+](C=NN12)C)C.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID4243780 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.